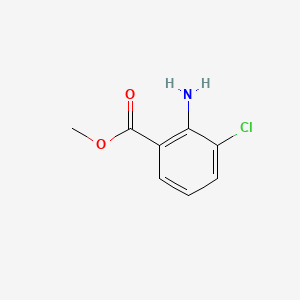

Methyl 2-amino-3-chlorobenzoate

Cat. No. B1311992

Key on ui cas rn:

77820-58-7

M. Wt: 185.61 g/mol

InChI Key: MSXSZFYRADEEJA-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05557005

Procedure details

Pure 3-chloroanthranilic alkyl esters have previously been prepared only in a 5-step synthesis starting from anthranilic esters (U.S. Pat. No. 5,068,392). According to U.S. Pat. No. 5,068,392, (pure) 3-chloroanthranilic alkyl esters can be prepared starting from anthranilic esters by means of a 5-step synthesis. The amino group of the anthranilic alkyl ester is first acetylated, bromination then takes place in the para position to the acetylated amino group, and this is then followed by chlorination in the ortho position to the acetylated amino group. Subsequently, the bromine is removed by reduction and the acetamino group is de-acetylated. The process is fairly elaborate and is found to be problematical owing to the use of bromine chloride or elemental bromine and chlorine. In addition to this, a series of unwanted waste products is inevitably formed. Apart from this, the preparation of 3-chloroanthranilic alkyl esters has only been described in the form of a mixture together with chloroanthranilic alkyl esters substituted in the 5 or 6 positions. Thus, according to EP 20 969, 3-chlorophthalic anhydride is reacted with ammonia, alkali metal hydroxide and alkali metal hypochlorite, and the resulting mixture of 5-chloroisatoic and 8-chloroisatoic anhydrides is esterified with alkanols to give a mixture of 3-chloroanthranilic and 6-chloroanthranilic alkyl esters. 5-Chloroanthranilic and 3,5-dichloroanthranilic alkyl esters arise as by-products in the amounts of from 23 to 48% and from 2 to 6%, respectively, when 3-chloroanthranilic alkyl esters are prepared in accordance with U.S. Pat. No. 5,118,832 by the reaction of anthranilic esters with 1,3-dichloro-5,5-dimethylhydantoin. After complicated removal of the by-products, methyl 3-chloroanthranilate is obtained in 49.6% yield.

[Compound]

Name

alkali metal hydroxide

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

alkali metal hypochlorite

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

8-chloroisatoic anhydrides

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

alkanols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

6-chloroanthranilic alkyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

3,5-dichloroanthranilic alkyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

anthranilic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

3-chloroanthranilic alkyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

anthranilic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

3-chloroanthranilic alkyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

anthranilic esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

[Compound]

Name

anthranilic alkyl ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eleven

[Compound]

Name

3-chloroanthranilic alkyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Twelve

[Compound]

Name

chloroanthranilic alkyl esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Thirteen

Yield

49.6%

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]2[C:5]([O:7][C:8](=O)[C:3]=12)=[O:6].N.Cl[N:15]1C(C)(C)C(=O)N(Cl)C1=O>>[Cl:1][C:2]1[CH:12]=[CH:11][CH:10]=[C:4]([C:5]([O:7][CH3:8])=[O:6])[C:3]=1[NH2:15]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N

|

[Compound]

|

Name

|

alkali metal hydroxide

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

[Compound]

|

Name

|

alkali metal hypochlorite

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

[Compound]

|

Name

|

8-chloroisatoic anhydrides

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

alkanols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

6-chloroanthranilic alkyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

3,5-dichloroanthranilic alkyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

anthranilic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClN1C(=O)N(C(=O)C1(C)C)Cl

|

Step Seven

[Compound]

|

Name

|

3-chloroanthranilic alkyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

anthranilic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

3-chloroanthranilic alkyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Ten

[Compound]

|

Name

|

anthranilic esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eleven

[Compound]

|

Name

|

anthranilic alkyl ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Twelve

[Compound]

|

Name

|

3-chloroanthranilic alkyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Thirteen

[Compound]

|

Name

|

chloroanthranilic alkyl esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Fourteen

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=C2C(C(=O)OC2=O)=CC=C1

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Subsequently, the bromine is removed by reduction

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

In addition to this, a series of unwanted waste products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is inevitably formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

removal of the by-products

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=C(C(C(=O)OC)=CC=C1)N

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 49.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |